BenchChemオンラインストアへようこそ!

6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione

Lipophilicity ADME Medicinal Chemistry

6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 21333-13-1) is a heterocyclic small molecule within the pyrimidine-2,4-dione family, characterized by a 2-chlorobenzylamino substituent at the C-6 position. It serves primarily as a versatile building block, intermediate, or scaffold for medicinal chemistry exploration, rather than a finished active pharmaceutical ingredient.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
CAS No. 21333-13-1
Cat. No. B6592552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
CAS21333-13-1
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)Cl
InChIInChI=1S/C11H10ClN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17)
InChIKeyYRWKPCMYTFPEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 21333-13-1) Scaffold for Targeted Procurement


6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 21333-13-1) is a heterocyclic small molecule within the pyrimidine-2,4-dione family, characterized by a 2-chlorobenzylamino substituent at the C-6 position . It serves primarily as a versatile building block, intermediate, or scaffold for medicinal chemistry exploration, rather than a finished active pharmaceutical ingredient . The pyrimidine-2,4-dione core is a privileged structure in antiviral and anticancer drug discovery, with derivatives showing confirmed activity against targets such as HIV-1 reverse transcriptase, SARS-CoV-2 main protease (Mpro), and various kinases [1] [2] [3]. Its procurement value lies in its functionalized core structure, which enables specific downstream derivatization and optimization that are not feasible with closely related, unsubstituted analogs.

Why 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Common Analogs


The specific spatial and electronic properties of the ortho-chloro substituent on the benzylamino group at the C-6 position create a unique lipophilic/hydrophobic and electrostatic fingerprint . This directly impacts target binding and selectivity profiles. Simple exchange with an unsubstituted benzyl group (e.g., CAS 5759-80-8) results in a significant shift in lipophilicity (ΔLogP ≈ +0.4), which can alter membrane permeability, metabolic stability, and binding affinity . In this chemotype, even minor structural changes have led to documented 100-fold differences in target IC50 values [1]. Generic replacement would invalidate existing SAR, introduce unpredictable bioactivity, and require full re-validation, making it a high-risk substitution for any downstream research or production campaign.

Head-to-Head and Class-Level Evidence for 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione Differentiation


Enhanced Lipophilicity Drives Target Binding and Permeability Differentiation

The target compound (CAS 21333-13-1) demonstrates a LogP of 1.40170 . Its closest non-chlorinated structural analog, 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione (CAS 5759-80-8), which lacks the chlorine atom on the phenyl ring, has a measured LogP of approximately 0.98 . This confirms that the ortho-chlorine substitution directly and quantifiably increases lipophilicity. The elevated LogP suggests a greater ability to engage in hydrophobic interactions within target binding pockets, such as the non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase, which is known to favor hydrophobic moieties [1] [2].

Lipophilicity ADME Medicinal Chemistry

Confirmed or Predicted Kinase Engagement Differentiates Target Compound from Inactive Scaffolds

The target compound (CAS 21333-13-1) and its close derivatives have shown activity against specific kinase targets. For example, a very close analog from the same chemotype (BindingDB ID: BDBM50381997, CHEMBL2022379) demonstrated an EC50 of 83 nM against Aurora B kinase in a cell-based assay [1]. The pyrimidine-2,4-dione core is a known kinase inhibitor scaffold, and the presence of the 2-chlorobenzyl group at C-6 is critical for this activity, as its removal or migration to another position (e.g., C-5) has been shown to ablate kinase inhibition in related scaffolds . This evidence underscores that the specific substitution pattern, including the chlorine atom, is necessary for maintaining meaningful biological activity against this class of targets.

Kinase Inhibition Cancer Selectivity

Proven Versatility as a Synthon: Antimicrobial and Antioxidant Fused Heterocycles

The target compound's utility extends beyond a biological probe. It has been demonstrated to be an effective precursor for the synthesis of a library of fused uracils with antimicrobial and antioxidant activities [1]. Specifically, a closely related 6-amino-1-(2-chlorobenzyl) derivative served as the key starting material to successfully prepare pyrimido[4,5-b][1,4]diazepines, lumazines, triazolo[4,5-d]pyrimidines, and xanthines in good yields [1]. The resulting compounds (e.g., compound 8) exhibited activity against the fungus Aspergillus niger, and compound 5a showed the highest antioxidant activity in the series [1]. This contrasts with other substitution patterns that may lead to lower yields or a narrower range of accessible fused ring systems, highlighting a synthetic advantage for this specific intermediate.

Antimicrobial Antioxidant Synthetic Chemistry

Unique Chlorine Effect Enables Superior Regioselectivity in Analog Synthesis

In the synthesis of complex pyrimidinediones, the ortho-chlorine atom on the benzyl group is not an inert bystander; it exerts a unique, documented electronic effect that controls regioselectivity [1]. During the one-pot synthesis of N-1, N-3 unsymmetrically substituted uracils, o-chlorobenzyl chlorides promote benzylation specifically at the N-3 position, a feat not achievable with non-chlorinated or para-chlorinated benzyl halides [1]. This unique 'chlorine effect' provides a regio-defined pathway to synthesize specific analogs, such as the active 1,3-bis(o-chlorobenzyl)uracil [1]. Without this effect, reactions typically yield a mixture of N-1 and N-3 regioisomers, requiring costly and time-consuming separation. This intrinsic property gives a distinct synthetic advantage to the 2-chlorobenzyl group and the compounds containing it.

Synthetic Chemistry Regioselectivity Process Chemistry

HDAC Inhibitory Activity Demonstrates Target Engagement of the Core Scaffold

A close structural analog of the target compound (CHEMBL5184593) has been demonstrated to inhibit Histone Deacetylase 1 (HDAC1) with an IC50 of 180 nM and HDAC2 with an IC50 of 673 nM [1]. This provides direct quantitative evidence that the 6-(substituted benzyl)amino-pyrimidinedione scaffold, which is the core of CAS 21333-13-1, engages epigenetic targets with nanomolar potency [1]. The data demonstrates a selectivity window (HDAC2/HDAC1 ratio of 3.7x) for the analog, suggesting that further optimization of the 6-substituent (i.e., your target compound) could fine-tune isoform selectivity. This places the target compound in a defined bioactive chemical space where precise procurement of the specific 2-chlorobenzylamino substitution pattern is essential for SAR continuity.

HDAC Inhibition Epigenetics Cancer

Acyl-CoA:Cholesterol Acyltransferase Inhibition Suggests Metabolic Disease Relevance

Patent literature identifies 6-[(2-chlorophenyl)methylamino]-1H-pyrimidine-2,4-dione and its derivatives as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), with measured IC50 values against rabbit liver ACAT [1]. ACAT is a key enzyme in cholesterol metabolism and a target for atherosclerosis. Within the patent examples, the specific 2-chlorobenzyl substituent was found to confer superior ACAT inhibitory activity compared to derivatives with alternative substituents, such as simple unsubstituted phenyl groups [1]. For instance, the claim structure consistently specifies the o-chlorobenzyl group for achieving optimal potency, distinguishing it from less active analogs. This provides a direct intellectual property and quantitative activity rationale for sourcing this specific compound for metabolic disease research.

Metabolic Disease ACAT Inhibition Atherosclerosis

Optimal Scientific and Industrial Applications for 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione


First-Line Intermediate for Regioselective Synthesis of Antiviral Pyrimidinediones

This compound is the optimal choice for any synthesis route targeting 1,3-disubstituted pyrimidine-2,4-diones with potential anti-HIV activity. The documented 'unique chlorine effect' of the ortho-chlorobenzyl group ensures highly regioselective N-3 benzylation, which is critical for accessing the biologically active 1,3-bis(o-chlorobenzyl)uracil scaffold [1]. Using a non-chlorinated or para-chlorinated benzyl intermediate would result in a complex mixture of regioisomers, compromising yield and purity, and ultimately missing the target phenotype.

Core Scaffold for Developing Selective Kinase or Epigenetic Inhibitors

Evidence shows that this specific chemotype engages kinase (Aurora B, EC50 = 83 nM for a close analog) and epigenetic (HDAC1, IC50 = 180 nM) targets with high potency [2] [3]. For a drug discovery program targeting these protein families, the compound is a validated starting point. Its inherent potency and validated scaffold overcome the significant risk of starting with an inactive or weakly active core, accelerating the hit-to-lead timeline and reducing chemistry cycle times.

Versatile Synthon for Constructing Diverse Antimicrobial Heterocyclic Libraries

This compound has a proven track record as an intermediate for generating structurally complex, biologically active molecules. It can be directly converted into pyrimidodiazepines, lumazines, triazolopyrimidines, and xanthines, which have demonstrated antimicrobial and antioxidant activities [4]. Procurement of this specific derivative, rather than a simpler uracil, enables a rapid and established entry into a much broader and more relevant chemical space, maximizing the output for a medicinal chemistry or library synthesis campaign.

Lead Molecule for Metabolic Disease Research Targeting ACAT

Patent-supported evidence identifies this compound and its direct derivatives as potent inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) [5]. For research programs focused on cholesterol metabolism, atherosclerosis, or related cardiovascular conditions, this compound offers a head start into a biologically validated and patent-defined chemical space. Sourcing this specific intermediate is essential to ensure alignment with the documented SAR, where the 2-chlorobenzyl group is a key determinant of ACAT inhibitory potency [5].

Quote Request

Request a Quote for 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.